(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE
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Overview
Description
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core substituted with chlorine and fluorine atoms, as well as a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-fluoro-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzaldehyde and thiourea, under acidic conditions.
Halogenation: The synthesized benzothiophene core is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents like chlorine gas and fluorine-containing compounds.
Morpholino Group Introduction: The final step involves the introduction of the morpholino group through a nucleophilic substitution reaction. This can be done by reacting the halogenated benzothiophene with 2,6-dimethylmorpholine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the halogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (3-chloro-6-fluoro-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
- (3-chloro-6-fluoro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone
- (3-Chloro-6-fluoro-1-benzothiophen-2-yl)(3,5-dimethyl-1-piperidinyl)methanone
Uniqueness
Compared to similar compounds, (3-chloro-6-fluoro-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-8-6-18(7-9(2)20-8)15(19)14-13(16)11-4-3-10(17)5-12(11)21-14/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETMLZLKVCNSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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